molecular formula C15H19N5O2 B2362101 2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 946340-94-9

2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2362101
CAS No.: 946340-94-9
M. Wt: 301.35
InChI Key: HUGJVRMVGKYUHW-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a purine derivative that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is commonly referred to as “allopurinol,” and it is used in the treatment of gout and hyperuricemia.

Preparation Methods

The synthesis of 2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method yields the corresponding tricyclic indole in good yield (84% yield) . Industrial production methods often involve the use of green, waste-free transformations with high atom economy, such as the benzannulation of tetraynes and imidazole derivatives in toluene .

Chemical Reactions Analysis

2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . Major products formed from these reactions include tricyclic indole derivatives and azepinoindole . The compound’s reactivity is influenced by its heterocyclic structure, which allows for the formation of multiple C–C and C–O bonds .

Scientific Research Applications

2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of multifunctionalized isoindole-1,3-dione derivatives . In biology and medicine, it is used as a therapeutic agent for the treatment of gout and hyperuricemia.

Mechanism of Action

The mechanism of action of 2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with molecular targets and pathways in the body. The compound inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid. By inhibiting this enzyme, the compound reduces the levels of uric acid in the blood, thereby preventing the formation of urate crystals and alleviating the symptoms of gout.

Comparison with Similar Compounds

2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is unique in its structure and reactivity compared to other similar compounds. Similar compounds include other purine derivatives, such as adenine and guanine, which also have important biological functions . this compound is distinct in its ability to inhibit xanthine oxidase and its therapeutic applications in the treatment of gout and hyperuricemia.

Properties

IUPAC Name

2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-5-7-8-19-13(21)11-12(17(4)15(19)22)16-14-18(6-2)10(3)9-20(11)14/h5,7,9H,6,8H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGJVRMVGKYUHW-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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